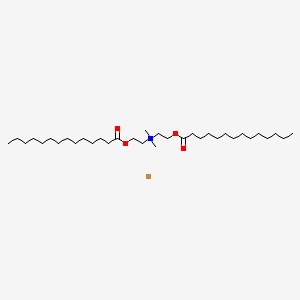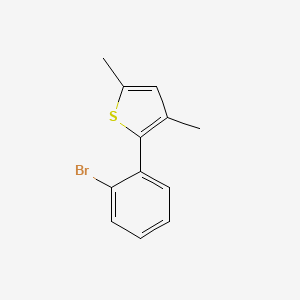
2-(2-Bromophenyl)-3,5-dimethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-3,5-dimethylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and two methyl groups on the phenyl ring makes this compound unique and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3,5-dimethylthiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3,5-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and carboxylic acids are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Phenyl-3,5-dimethylthiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenyl)-3,5-dimethylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-3,5-dimethylthiophene involves its interaction with molecular targets through various pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylthiophene: Lacks the two methyl groups present in 2-(2-Bromophenyl)-3,5-dimethylthiophene.
3,5-Dimethylthiophene: Does not contain the bromine atom.
2-Phenylthiophene: Lacks both the bromine atom and the methyl groups.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the two methyl groups on the phenyl ring. This combination of substituents enhances its reactivity and makes it a valuable compound for various chemical transformations and applications .
Properties
CAS No. |
106183-35-1 |
|---|---|
Molecular Formula |
C12H11BrS |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3,5-dimethylthiophene |
InChI |
InChI=1S/C12H11BrS/c1-8-7-9(2)14-12(8)10-5-3-4-6-11(10)13/h3-7H,1-2H3 |
InChI Key |
SLCBSUQDJQNURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


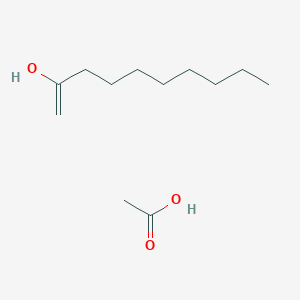
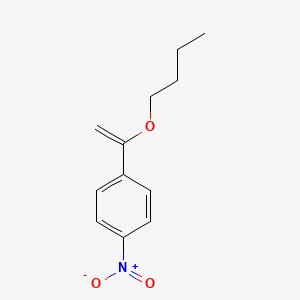
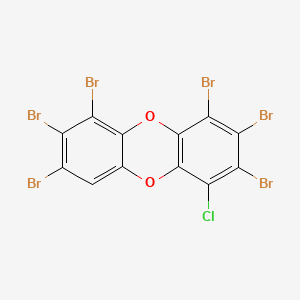
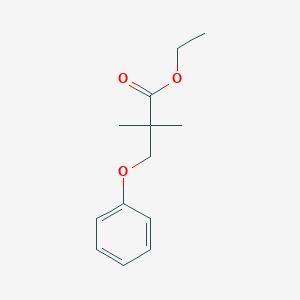
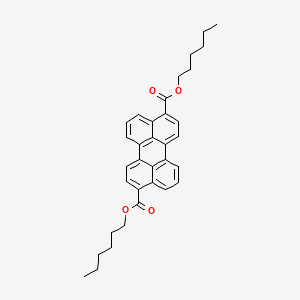
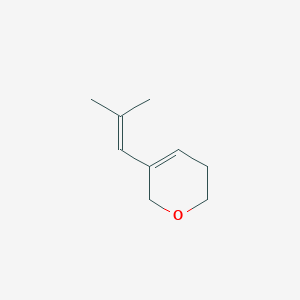

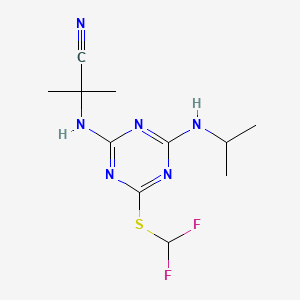
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
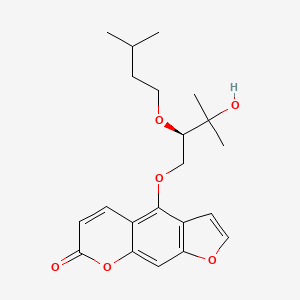
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
